Temporin-1Va
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLSSIGKILGNLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Antimicrobial and Hemolytic Activities of this compound and Analogues
| Compound | Source | MIC (μM) Against S. aureus | MIC (μM) Against E. coli | HC50 (μM) | Cytotoxicity Threshold |
|---|---|---|---|---|---|
| This compound | Rana virgatipes | 2–8 | 8–16 | 120 | 10⁻⁶ M |
| Temporin L | Rana temporaria | 1–4 | 16–32 | 25 | Not reported |
| Temporin-1DRa | Rana draytonii | >32 | >32 | >250 | Not cytotoxic |
| AR-23 | Synthetic melittin analog | 4–8 | 4–8 | 50 | 10⁻⁶ M |
| RV-23 | Synthetic melittin analog | 8–16 | 8–16 | 100 | 10⁻⁶ M |
Key Findings :
- Temporin L (from Rana temporaria) shows stronger activity against S. aureus but higher hemolytic activity (HC50 = 25 μM), limiting therapeutic utility .
- Temporin-1DRa exhibits minimal antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the critical role of sequence variations in temporin function .
- AR-23 and RV-23 (melittin-related peptides) demonstrate balanced antimicrobial profiles but higher cytotoxicity at 10⁻⁶ M, similar to this compound .
Hemolytic Activity and Selectivity
This compound’s HC50 of 120 μM surpasses that of Temporin H (HC50 = 100 μM) and Temporin-1SHa (HC50 = 75 μM), indicating superior selectivity for microbial membranes over mammalian cells . In contrast, Temporin-1CSc (HC50 = 300 μM) shows even lower hemolysis but reduced antimicrobial potency .
Functional Diversity
- Antiparasitic Activity : Temporin-SHa (a structural analog) exhibits leishmanicidal activity, suggesting shared mechanisms among temporins for targeting eukaryotic pathogens .
Structural and Mechanistic Insights
- C-Terminal Amidation: this compound’s C-terminal amidation enhances stability and membrane interaction, a feature critical for its antimicrobial activity . Non-amidated variants (e.g., temporin-ECa) show reduced potency .
- Charge and Hydrophobicity : this compound’s net charge (+3) and hydrophobicity balance enable selective disruption of microbial membranes, whereas more hydrophobic peptides like Temporin L increase hemolysis .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common and reliable method for preparing this compound is solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of amino acids on a solid resin support, facilitating efficient synthesis and purification.
- Fmoc (Fluorenylmethyloxycarbonyl) chemistry is typically used to protect the amino groups during synthesis.
- The peptide chain is elongated by sequential coupling of protected amino acids.
- After assembly, the peptide is cleaved from the resin and deprotected to yield the crude peptide.
- The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
This method ensures precise control over the peptide sequence and modifications such as C-terminal amidation, which is critical for this compound activity.
Recombinant Expression Systems
Although less common for short peptides like this compound due to their size and potential toxicity to host cells, recombinant expression in bacterial systems (e.g., E. coli) has been explored for some temporins. This involves:
- Cloning the gene encoding this compound into an expression vector.
- Fusion with a carrier protein to enhance solubility and reduce toxicity.
- Expression induction, followed by purification and cleavage to release the mature peptide.
However, this method requires additional steps and optimization and is generally less favored for temporins compared to chemical synthesis.
Purification and Characterization
After synthesis, this compound undergoes purification and characterization:
- RP-HPLC is used to separate the peptide from impurities based on hydrophobicity.
- Mass spectrometry (MS) confirms the molecular weight and integrity of the peptide.
- Circular dichroism (CD) spectroscopy assesses the secondary structure, confirming the α-helical conformation in membrane-mimicking environments such as 50% trifluoroethanol (TFE)/water mixtures.
- Nuclear magnetic resonance (NMR) can provide detailed structural information when necessary.
Structural Modifications and Analog Design
Research on temporins, including this compound analogs, often involves modifications to improve activity or reduce toxicity:
- Substitution of amino acids to increase net positive charge or adjust hydrophobicity.
- Maintaining amphipathic α-helical structure is critical for function.
- Example: Temporin-SHa analogs were designed by substituting residues to enhance antimicrobial and antiparasitic properties, as detailed in studies on temporin-SHa, a related peptide.
Data Table: Example Physicochemical Properties of Temporin Peptides (Adapted for this compound)
| Peptide | Sequence (Example) | Molecular Weight (Da) | Net Charge (pH 7.4) | Hydrophobicity | Hydrophobic Moment |
|---|---|---|---|---|---|
| This compound | (Example sequence) | ~1400 | +2 | Moderate | Moderate |
| Temporin-SHa | FLSGIVGMLGKLF NH2 | 1380.76 | +2 | 0.91 | 0.69 |
| [K3]SHa | FLKGIVGMLGKLF NH2 | 1421.86 | +3 | 0.84 | 0.74 |
Note: The exact sequence and properties of this compound should be confirmed from specific peptide databases or literature.
Research Findings on Preparation and Activity
- Temporin peptides, including this compound, are generally unordered in aqueous solution but adopt a helical structure in membrane-like environments (e.g., 50% TFE), which is important for their antimicrobial mechanism.
- The preparation method influences peptide folding and activity , with synthetic peptides showing expected structural and functional characteristics when properly purified and characterized.
- Peptide stability in biological media is confirmed by LC-MS analysis, ensuring that the synthesized peptide remains intact during assays.
- Structural and physicochemical optimization through analog design has been shown to enhance activity and reduce cytotoxicity, underscoring the importance of precise synthesis and modification.
Summary of Preparation Workflow for this compound
- Peptide Design: Define amino acid sequence and modifications (e.g., amidation).
- Solid-Phase Peptide Synthesis: Assemble peptide using Fmoc chemistry.
- Cleavage and Deprotection: Release peptide from resin and remove protecting groups.
- Purification: Use RP-HPLC to isolate pure peptide.
- Characterization: Confirm identity and structure by MS, CD, and possibly NMR.
- Functional Testing: Evaluate antimicrobial activity and stability.
Q & A
Q. Basic Research Focus :
- Murine subcutaneous infection models : Monitor bacterial load reduction and host inflammation (e.g., IL-6, TNF-α) .
- Toxicity profiling : Measure serum creatinine and liver enzymes post-administration .
Advanced Research Focus :
Optimize delivery systems (e.g., liposomal encapsulation) to enhance serum stability. Use SPECT/CT imaging to track peptide biodistribution. For chronic infections, evaluate biofilm penetration in ex vivo human skin models .
How can researchers design studies to investigate this compound’s synergistic effects with conventional antibiotics?
Q. Basic Research Focus :
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) .
- Time-kill curves : Compare bactericidal kinetics of monotherapy vs. combination therapy .
Advanced Research Focus :
Probe mechanistic synergy via transcriptomics (RNA-seq) to identify pathways modulated by this compound-antibiotic combinations. Validate in polymicrobial infection models to mimic clinical complexity .
What strategies are effective in overcoming bacterial resistance to this compound?
Q. Advanced Research Focus :
- Directed evolution : Serial passage of bacteria under sub-MIC peptide pressure to identify resistance mutations .
- Peptide cyclization : Stabilize α-helical structures to reduce protease degradation .
- Adjuvant screens : Test FDA-approved compounds (e.g., efflux pump inhibitors) to restore susceptibility .
How can methodological transparency be ensured in this compound research to facilitate reproducibility?
Q. Advanced Research Focus :
- Open-source data : Share raw flow cytometry files, NMR spectra, and simulation scripts via repositories like Zenodo .
- Pre-registration : Submit experimental protocols to platforms like OSF prior to data collection .
- Multi-center validation : Collaborate with independent labs to confirm key findings .
What computational tools are critical for predicting this compound’s interactions with host membranes and microbial targets?
Q. Advanced Research Focus :
- Molecular Dynamics (MD) : Use GROMACS or AMBER to simulate peptide insertion into lipid bilayers .
- Machine Learning : Train models on AMP databases (e.g., APD3) to predict toxicity and efficacy .
How does this compound’s activity vary across fungal pathogens, and what assays are appropriate for cross-kingdom evaluation?
Q. Basic Research Focus :
- Fungal strains : Test against Candida albicans and Aspergillus fumigatus using CLSI M27/M38 protocols .
- Galleria mellonella models : Assess survival and fungal burden in invertebrate hosts .
What ethical and methodological considerations are paramount when transitioning this compound to pre-clinical trials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
